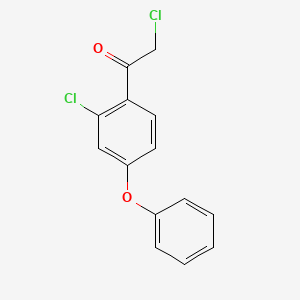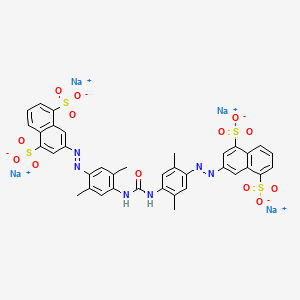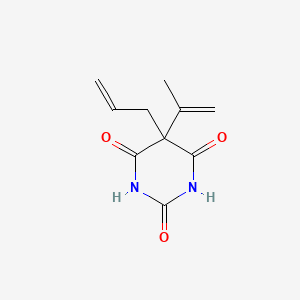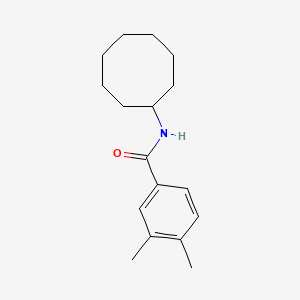methanone](/img/structure/B13804956.png)
[4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinyl](4-morpholinyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole ring, a piperazine ring, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone typically involves multiple steps, starting with the preparation of the benzimidazole ring. This can be achieved through the condensation of o-phenylenediamine with ethyl formate under acidic conditions. The resulting benzimidazole is then reacted with piperazine in the presence of a suitable catalyst to form the intermediate compound. Finally, the intermediate is reacted with morpholine and a methanone derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzimidazole or piperazine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted benzimidazole or piperazine compounds.
Wissenschaftliche Forschungsanwendungen
4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, affecting their function. The piperazine and morpholine rings may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Methyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
- 4-(1-Propyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
- 4-(1-Butyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone
Uniqueness
The uniqueness of 4-(1-Ethyl-1H-benzimidazol-2-yl)-1-piperazinylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, the ethyl group on the benzimidazole ring may enhance its binding affinity to certain targets, while the piperazine and morpholine rings contribute to its overall stability and solubility.
Eigenschaften
Molekularformel |
C18H25N5O2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H25N5O2/c1-2-23-16-6-4-3-5-15(16)19-17(23)20-7-9-21(10-8-20)18(24)22-11-13-25-14-12-22/h3-6H,2,7-14H2,1H3 |
InChI-Schlüssel |
MTVCISBTGBXZGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)N4CCOCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
![Dimethyl 4-acetyl-6-hydroxy-1,2,3a,8b-tetrahydropyrrolo[2,3-b]indole-2,3-dicarboxylate](/img/structure/B13804882.png)

![[4-(1-Hydroxy-2-methylpropyl)phenyl]acetic acid](/img/structure/B13804890.png)
![Tetracosanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13804901.png)

![[(1S,2R)-2-carbonochloridoylcyclohexyl] acetate](/img/structure/B13804920.png)


![butyl 2-[2-(dimethylamino)ethoxy]-6-methyl-3-propan-2-ylbenzoate](/img/structure/B13804940.png)


